molecular formula C13H11ClO5 B1597965 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 301683-08-9

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No. B1597965
M. Wt: 282.67 g/mol
InChI Key: UBJGTVXAFAIJDS-UHFFFAOYSA-N
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Description

“2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a compound with the CAS Number: 301683-08-9 . It has a molecular weight of 282.68 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with organic halides . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.68 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the notable scientific research applications of compounds related to 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves their synthesis for the evaluation of antimicrobial activities. For instance, derivatives of chromonyl-2(3H)-furanone, which share structural similarities with the compound , have been synthesized and studied for their antibacterial and antifungal properties. These studies reveal that some of these synthesized compounds exhibit promising antimicrobial activities against strains such as Escherichia coli, Staphylococcus aureus, Aspergillus flavus, and Candida albicans (Ramadan & El‐Helw, 2018).

Reactions and Derivative Formation

Another area of research focuses on the reactions of related chromen derivatives with various reagents to form novel compounds. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been reacted with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives under specific conditions (Vetyugova et al., 2018). This type of research demonstrates the potential of chromen derivatives in the synthesis of chemically diverse and potentially biologically active molecules.

Oxidation Mechanisms and Selectivity

Research has also explored the oxidation mechanisms and selectivity of related compounds using aqueous platinum salts. Such studies aim to understand the reactivity and transformation pathways of these compounds under oxidative conditions, which could have implications for their use in various chemical synthesis processes (Labinger et al., 1993).

Multicomponent Synthesis Approaches

Additionally, multicomponent synthesis approaches have been developed for the preparation of derivatives like substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, utilizing readily accessible starting materials under mild conditions. This research highlights the versatility and efficiency of multicomponent reactions in creating complex molecules from simpler precursors (Komogortsev et al., 2022).

Microwave-Assisted Synthesis and Biological Activity

Furthermore, microwave-assisted synthesis techniques have been employed to create novel 2H-Chromene derivatives with potential biological activities. These studies not only provide insights into more efficient synthesis methods but also explore the antimicrobial potential of the synthesized compounds (El Azab et al., 2014).

properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJGTVXAFAIJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378157
Record name 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

CAS RN

301683-08-9
Record name 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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